molecular formula C14H12F3N3O2 B12457087 N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12457087
M. Wt: 311.26 g/mol
InChI Key: TUOIDLMPFLZXOQ-UHFFFAOYSA-N
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Description

N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine (molecular formula: C₁₄H₁₂F₃N₃O₂, molecular weight: 311.27 g/mol) is a pyrimidine-derived glycine analogue characterized by three key structural features:

  • A trifluoromethyl (-CF₃) group at the 4-position of the pyrimidine ring, enhancing metabolic stability and lipophilicity .
  • A phenyl substituent at the 6-position of the pyrimidine, contributing to π-π stacking interactions in biological systems.
  • An N-methyl glycine moiety, which modulates solubility and steric interactions compared to non-methylated analogues .

This compound belongs to a broader class of trifluoromethylpyrimidine derivatives, which are widely explored in medicinal chemistry for their pharmacokinetic and electronic properties.

Properties

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.26 g/mol

IUPAC Name

2-[methyl-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C14H12F3N3O2/c1-20(8-12(21)22)13-18-10(9-5-3-2-4-6-9)7-11(19-13)14(15,16)17/h2-7H,8H2,1H3,(H,21,22)

InChI Key

TUOIDLMPFLZXOQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the reaction of 6-phenyl-4-(trifluoromethyl)pyrimidine-2-amine with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine may involve large-scale batch or continuous flow processes. These processes are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of nitric oxide synthase, reducing the production of nitric oxide and thereby exerting anti-inflammatory effects. Additionally, it may interact with specific proteins involved in the regulation of apoptosis and cell survival, contributing to its neuroprotective and anticancer properties .

Comparison with Similar Compounds

Variations in N-Substitution: Methyl vs. Non-Methyl Glycine Derivatives

The presence of the N-methyl group distinguishes the target compound from its non-methylated counterparts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Difference
N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₄H₁₂F₃N₃O₂ 311.27 Methylated glycine nitrogen
N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine C₁₃H₁₀F₃N₃O₂ 297.24 Non-methylated glycine nitrogen

Substituent Modifications on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence electronic and steric properties:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol)
N-Methyl-N-[6-(o-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Ortho-methyl phenyl C₁₅H₁₄F₃N₃O₂ 325.29
N-Methyl-N-[6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Meta-methyl phenyl C₁₅H₁₄F₃N₃O₂ 325.29
N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-Nitro phenyl C₁₄H₁₁F₃N₄O₄ 356.26

Impact :

  • Meta-substitution may offer better electronic compatibility with target sites than ortho .
  • Nitro groups (electron-withdrawing) reduce electron density on the pyrimidine ring, possibly enhancing electrophilic reactivity .

Heteroaromatic Ring Replacements

Replacing the phenyl ring with heterocycles modifies electronic properties and binding affinity:

Compound Name Heterocycle Type Molecular Formula Molecular Weight (g/mol)
N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Furan C₁₁H₈F₃N₃O₃ 287.20
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Thiophene C₁₂H₁₀F₃N₃O₂S 317.29

Impact :

  • Thiophene (sulfur-containing) may engage in unique hydrogen bonding or hydrophobic interactions .

Functional Group Additions: Methoxy and Nitro Derivatives

Methoxy and nitro groups alter solubility and electronic profiles:

Compound Name Functional Group(s) Molecular Formula Molecular Weight (g/mol)
N-Methyl-N-[6-(3,5-dimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3,5-Dimethoxy C₁₆H₁₆F₃N₃O₄ 371.32
N-Methyl-N-[6-(3,4,5-trimethoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 3,4,5-Trimethoxy C₁₇H₁₈F₃N₃O₅ 401.35

Impact :

  • Methoxy groups enhance solubility via polarity and may improve interactions with polar residues in target proteins .

Biological Activity

N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula: C14H12F3N3O2
  • Molecular Weight: 311.27 g/mol
  • CAS Number: 1820710-60-8

The compound is believed to interact with various biological targets, particularly in the realm of kinase inhibition. Its structure suggests that it may act as a competitive inhibitor for certain kinases, which are crucial in cell signaling pathways related to cancer and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine. For instance, compounds with similar pyrimidine structures have shown significant antiproliferative effects against various cancer cell lines, including:

Cell Line Activity
HCT-15 (Colon)Moderate Anticancer Activity
NCl H-522 (Lung)Good Anticancer Activity
T47D (Breast)Moderate Anticancer Activity
HepG2 (Liver)Good Anticancer Activity

These findings suggest that N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine could exhibit similar effects due to structural similarities with other active compounds .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic processes. Research indicates that similar compounds have shown effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases:

Enzyme Inhibition Type
AChESignificant Inhibition
BChEModerate Inhibition

The structural features of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine may enhance its binding affinity to these enzymes, thereby increasing its inhibitory potency .

Case Studies and Research Findings

  • Kinase Inhibition Studies:
    • A study focusing on ATP-competitive small molecules found that modifications in the pyrimidine structure can lead to enhanced kinase inhibition. This suggests that N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine might be optimized for better activity against specific kinases involved in cancer progression .
  • Antiproliferative Effects:
    • Experimental results demonstrated that compounds with trifluoromethyl substitutions exhibited increased antiproliferative activity against various cancer cell lines, indicating a promising avenue for further exploration of N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine in cancer therapy .
  • Neuroprotective Potential:
    • Given the enzyme inhibition profile, there is potential for this compound to be explored in neurodegenerative disease models. Compounds with similar structures have been shown to improve cognitive function in animal models by inhibiting cholinesterases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves constructing the pyrimidine core followed by introducing the N-methylglycine moiety. For example, the pyrimidine ring can be formed via cyclization of β-diketones with amidines. The glycine group is then introduced via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF). N-methylation may occur either before or after coupling, depending on the stability of intermediates. Reaction conditions such as solvent polarity (e.g., dichloromethane), base selection (e.g., triethylamine), and temperature significantly impact yield and purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL software is recommended for precise structural determination, especially for resolving bond angles and stereochemistry. SHELXL is robust for small-molecule refinement and handles twinned data effectively .
  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions. For example, the trifluoromethyl group (CF3-\text{CF}_3) produces distinct 19F^{19}\text{F} signals, while the pyrimidine ring protons show characteristic splitting patterns. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Q. What purification strategies are effective for isolating N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) is commonly used. For polar byproducts, reverse-phase HPLC with acetonitrile/water mobile phases improves separation. Recrystallization from ethanol or DCM/hexane mixtures enhances purity, particularly for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?

  • Methodological Answer : Contradictions often arise from subtle structural variations (e.g., regioisomers or impurities). Strategies include:

  • Comparative Analysis : Compare with analogs (e.g., 6-(o-tolyl) vs. 6-phenyl derivatives) to identify substituent-induced shifts in NMR or IR spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy and detect trace impurities (<0.1%).
  • Dynamic Light Scattering (DLS) : Rule out aggregation effects in solution-phase spectra .

Q. What methodologies evaluate the impact of aryl substituents (e.g., phenyl vs. thienyl) on this compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility/LogP : Shake-flask method with octanol/water partitioning.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.
  • Electron-Withdrawing Effects : Compare Hammett constants (σ\sigma) of substituents (e.g., CF3-\text{CF}_3 vs. OCH3-\text{OCH}_3) to correlate with reactivity in follow-up reactions .

Q. How can computational modeling predict regioselectivity in derivatizing the pyrimidine core of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict electrophilic substitution sites. For example, the 6-position of the pyrimidine ring is more reactive due to lower electron density, favoring aryl group introduction .

Q. What experimental approaches optimize reaction conditions for introducing diverse substituents at the pyrimidine 6-position?

  • Methodological Answer :

  • High-Throughput Screening : Use microwell plates to test catalysts (e.g., Pd(PPh3_3)4_4), solvents (DMF vs. THF), and temperatures for Suzuki-Miyaura couplings.
  • Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., ligand concentration and reaction time) .

Q. How do steric and electronic effects influence the stability of N-methyl-N-[6-aryl-4-(trifluoromethyl)pyrimidin-2-yl]glycine analogs under acidic/basic conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose compounds to 0.1M HCl/NaOH at 40°C for 48 hours, followed by HPLC analysis.
  • X-ray Photoelectron Spectroscopy (XPS) : Track changes in electron density around the pyrimidine nitrogen atoms under stress conditions .

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